6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide
Description
6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a fluorinated quinoline derivative featuring a hydroxy group at position 4 and a thiazole-2-yl carboxamide substituent at position 2. The quinoline core is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
6-fluoro-4-oxo-N-(1,3-thiazol-2-yl)-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-7-1-2-10-8(5-7)11(18)9(6-16-10)12(19)17-13-15-3-4-20-13/h1-6H,(H,16,18)(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URUNQXOBASLBIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of Substituents: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor. The hydroxy group can be introduced through hydroxylation reactions.
Formation of the Carboxamide: The carboxamide group can be introduced by reacting the quinoline derivative with thionyl chloride to form the acid chloride, followed by reaction with thiazole-2-amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Nucleophilic Substitution at the 6-Fluoro Position
The fluorine atom at the quinoline C6 position undergoes nucleophilic substitution under mild conditions. This reaction is critical for introducing new substituents:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethanolamine | DMF, 80°C, 6 h | 6-(2-hydroxyethylamino) derivative | 72% | |
| Sodium thiophenolate | THF, 60°C, 4 h | 6-phenylthioquinoline analog | 68% | |
| Potassium tert-butoxide | Toluene, reflux, 8 h | 6-tert-butoxy derivative | 85% |
Mechanistic Insight : The electron-withdrawing quinoline ring activates the C–F bond for SNAr reactions. Substituents with strong nucleophilic character (e.g., amines, thiols) displace fluoride efficiently.
Alkylation/Arylation of the 4-Hydroxy Group
The hydroxyl group at C4 participates in alkylation and arylation reactions, enhancing solubility or bioactivity:
| Reaction Type | Reagent/Catalyst | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Mitsunobu alkylation | DIAD, PPh₃, R-OH | THF, 0°C → RT, 12 h | 4-alkoxy derivatives (R = Me, Bn) | 60–75% | |
| Ullmann coupling | Aryl boronic acid, CuI | DMSO, 100°C, 24 h | 4-aryloxy derivatives | 55% |
Key Observation : Steric hindrance from the adjacent carboxamide group reduces yields in bulkier substitutions.
Hydrolysis of the Carboxamide Group
The carboxamide moiety is hydrolyzed to carboxylic acid under acidic or basic conditions:
| Conditions | Catalyst/Additive | Product | Yield | Source |
|---|---|---|---|---|
| 6M HCl, reflux | – | 3-carboxylic acid derivative | 90% | |
| NaOH (10%), ethanol | – | Sodium carboxylate salt | 88% |
Application : The carboxylic acid derivative serves as an intermediate for ester or peptide conjugates.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, leveraging the thiazole and quinoline moieties:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PCl₅, POCl₃ | Reflux, 4 h | Thiazolo[4,5-g]quinoline system | 65% | |
| Ac₂O, H₂SO₄ | 120°C, 2 h | Acetylated cyclized product | 58% |
Mechanism : Activation of the hydroxyl or carboxamide group facilitates ring closure via dehydration.
Electrophilic Substitution on the Thiazole Ring
The thiazole moiety undergoes electrophilic substitution, though reactivity is moderated by electron-withdrawing groups:
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Bromination | Br₂, CHCl₃ | 0°C, 1 h | 5-bromothiazole derivative | 40% | |
| Nitration | HNO₃, H₂SO₄ | 50°C, 3 h | 5-nitrothiazole analog | 35% |
Limitation : Low yields due to competing quinoline ring reactions .
Redox Reactions
The quinoline core participates in reduction and oxidation:
| Reaction | Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| Catalytic hydrogenation | H₂, Pd/C | EtOH, RT, 12 h | 1,2,3,4-tetrahydroquinoline derivative | 78% | |
| KMnO₄ oxidation | KMnO₄, H₂O | 80°C, 6 h | Quinoline-3,4-dione | 62% |
Thiolation of the Hydroxyl Group
Phosphorus pentasulfide converts the hydroxyl group to a thiol, enhancing antitubercular activity:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| P₄S₁₀, pyridine | 100°C, 8 h | 4-mercapto derivative | 70% |
Application : Thiolated analogs show improved binding to mycobacterial enzymes .
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity :
- The compound has shown potential as an antimicrobial agent. Thiazole derivatives are known to exhibit activity against various bacterial strains, including resistant strains. Studies have indicated that similar compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Mycobacterium tuberculosis .
- For instance, derivatives of quinoline-thiazole hybrids have demonstrated significant antibacterial effects, with minimum inhibitory concentrations (MIC) lower than those of traditional antibiotics .
-
Anticancer Properties :
- Research indicates that compounds with thiazole and quinoline moieties can induce cytotoxic effects against human tumor cell lines. The mechanism often involves the inhibition of critical enzymes or pathways associated with cancer cell proliferation .
- Specific studies have highlighted the anticancer efficacy of thiazole-containing quinoline derivatives against various cancer types, suggesting their potential as novel chemotherapeutic agents .
-
Antiviral Activity :
- There is emerging evidence that quinoline derivatives can exhibit antiviral properties. The presence of the thiazole moiety may enhance interaction with viral targets, providing a pathway for the development of antiviral drugs .
Synthetic Routes
The synthesis of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide typically involves several steps:
- Formation of the Quinoline Core : This is often achieved through Skraup synthesis, involving the condensation of aniline derivatives.
- Introduction of Substituents :
- The fluoro group is introduced via electrophilic fluorination.
- Hydroxylation reactions are employed to add the hydroxy group.
- Formation of Carboxamide : This step includes converting the quinoline derivative into an acid chloride followed by reaction with thiazole-2-amine .
Antimicrobial Efficacy Study
A study evaluated various thiazole-containing quinoline derivatives against Mycobacterium smegmatis. Compounds demonstrated significant antimicrobial activity with MIC values indicating potential for further development as antitubercular agents .
Anticancer Activity Assessment
Research focused on the cytotoxic effects of synthesized quinoline-thiazole hybrids on human cancer cell lines revealed promising results. One derivative exhibited a remarkable ability to induce apoptosis in colorectal cancer cells, suggesting its potential as a therapeutic agent .
Mechanism of Action
The mechanism of action of 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and hydroxy groups enhance its binding affinity and specificity, while the thiazole moiety contributes to its overall biological activity. The compound may inhibit or activate certain pathways, leading to its observed effects.
Comparison with Similar Compounds
Substituent Variations on the Quinoline Core
The table below summarizes key structural differences and similarities between the target compound and its analogues:
*Calculated based on molecular formula.
Pharmacological and Physicochemical Considerations
- Thiazole vs.
- Pyridine vs. Thiazole : The pyridin-3-ylmethyl substituent () introduces a basic nitrogen, which could improve solubility but reduce lipophilicity compared to thiazole .
- Fluorine Positioning: Misplacement of substituents (e.g., bromine in ) can drastically alter NMR profiles and bioactivity, underscoring the importance of regiochemical accuracy in quinoline derivatives .
Biological Activity
6-Fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline-3-carboxamide is a novel compound within the quinoline family, which has garnered attention for its potential biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the condensation of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid with thiazole derivatives under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.
Antimicrobial Activity
Recent studies have shown that derivatives of quinoline exhibit significant antimicrobial properties. The compound was tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) of less than 10 µg/mL against Gram-positive bacteria, indicating potent antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the thiazole substitution enhances the antimicrobial efficacy compared to unsubstituted quinoline derivatives .
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound exhibited IC50 values in the micromolar range, indicating significant anticancer potential.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 | 5.2 | Induces apoptosis |
| A549 | 8.7 | Inhibits cell proliferation |
The mechanism of action appears to involve the induction of oxidative stress and activation of apoptotic pathways, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases .
Neuroprotective Effects
The compound has also been evaluated for its neuroprotective properties in models of neurodegenerative diseases. It demonstrated inhibition of acetylcholinesterase (AChE), with an IC50 value comparable to known inhibitors like donepezil.
| Activity | IC50 (µM) |
|---|---|
| Acetylcholinesterase Inhibition | 2.5 |
This suggests potential utility in treating Alzheimer's disease through modulation of cholinergic signaling .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its structural components. Key findings include:
- Fluorine Substitution : The presence of the fluorine atom at position 6 enhances lipophilicity and cellular uptake.
- Hydroxyl Group : The hydroxyl group at position 4 is critical for hydrogen bonding interactions with biological targets.
- Thiazole Ring : The incorporation of the thiazole moiety significantly boosts antimicrobial and anticancer activities due to its electron-withdrawing nature, which stabilizes reactive intermediates during metabolic processes .
Case Studies
- Cardiotoxicity Mitigation : A study demonstrated that derivatives similar to 6-fluoro-4-hydroxy-N-(thiazol-2-yl)quinoline could mitigate doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes by reducing oxidative stress and enhancing cell viability by over 80% .
- Antimycobacterial Properties : Another research highlighted its effectiveness against Mycobacterium tuberculosis, with promising results suggesting further exploration in antitubercular therapies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
